6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide is a synthetic organic compound characterized by a pyrazine ring substituted with a methyl group at the 6-position and a carboxamide group at the 2-position The phenyl ring attached to the carboxamide group is further substituted with a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Ring: Starting with a suitable precursor such as 2,3-dichloropyrazine, the pyrazine ring can be constructed through nucleophilic substitution reactions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Carboxamide Formation: The carboxamide group is introduced by reacting the pyrazine derivative with an amine, such as 4-(trifluoromethoxy)aniline, under appropriate conditions (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 6-methylpyrazine-2-carboxylic acid.
Reduction: 6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
6-methylpyrazine-2-carboxamide: Lacks the trifluoromethoxy group, which may result in different biological activity and physicochemical properties.
N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide: Lacks the methyl group, which can affect its reactivity and interaction with biological targets.
Uniqueness
The presence of both the methyl and trifluoromethoxy groups in 6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide makes it unique, potentially offering a balance of desirable properties such as enhanced stability, lipophilicity, and specific biological activity.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Properties
IUPAC Name |
6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-8-6-17-7-11(18-8)12(20)19-9-2-4-10(5-3-9)21-13(14,15)16/h2-7H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPHGCLDLQCZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.